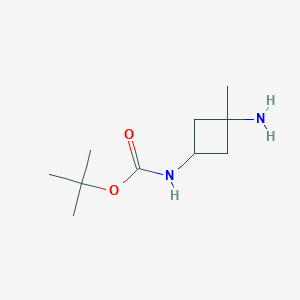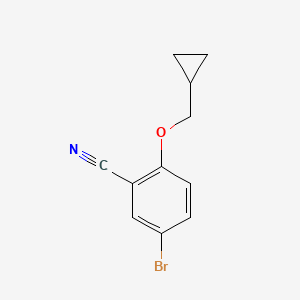
5-Bromo-2-(cyclopropylmethoxy)benzonitrile
Übersicht
Beschreibung
5-Bromo-2-(cyclopropylmethoxy)benzonitrile, or 5-Br-2-CPMB, is an organic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 267.1 g/mol. 5-Br-2-CPMB is a versatile compound that has been used in various fields such as organic synthesis, medicinal chemistry, and material science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Brominated compounds are significant in organic synthesis and pharmaceutical research. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl is a critical step in manufacturing non-steroidal anti-inflammatory materials, showcasing the importance of brominated intermediates in drug synthesis (Qiu et al., 2009). Such methodologies could be relevant to the synthesis and application of 5-Bromo-2-(cyclopropylmethoxy)benzonitrile in pharmaceutical contexts.
Application in Material Science
Brominated compounds are also integral in material science, particularly in the development of flame retardants. The study on novel brominated flame retardants reviews their occurrence in various environments and discusses their potential risks and registration within the EU (Zuiderveen et al., 2020). This information could be pertinent when considering the environmental and health implications of using brominated compounds like 5-Bromo-2-(cyclopropylmethoxy)benzonitrile in commercial products.
Environmental and Biological Interactions
The degradation and interaction of brominated compounds with biological systems are of significant interest. For example, nitrile-hydrolysing enzymes from bacteria show potential for bioremediation, capable of degrading toxic nitrile compounds into less harmful products (Sulistinah & Riffiani, 2018). This aspect might be relevant for understanding the environmental fate and potential biotechnological applications of 5-Bromo-2-(cyclopropylmethoxy)benzonitrile.
Eigenschaften
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSNUARAOQHPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(cyclopropylmethoxy)benzonitrile | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B1402294.png)

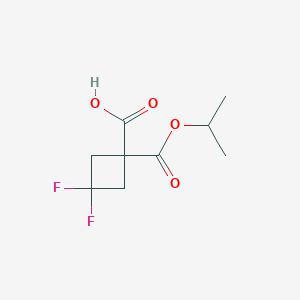
![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1402298.png)

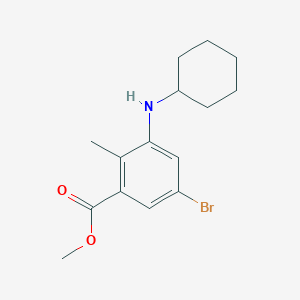

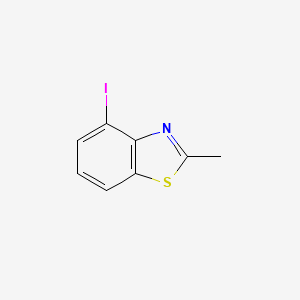

![4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1402307.png)

